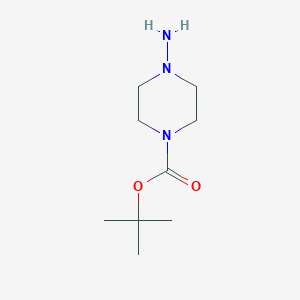

Tert-butyl 4-aminopiperazine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl 4-aminopiperazine-1-carboxylate and its derivatives involves multiple steps, starting from readily available reagents. One approach, for example, involves starting with 4-methylpyridinium, undergoing an SN2 substitution with benzyl chloride, followed by a series of reactions including borohydride reduction, oxidation, and acylation to yield the target compound. This method highlights the importance of selecting suitable solvents and optimizing concentrations for each step to achieve high yields, which can reach up to 80.2% in some cases, showcasing the efficiency of the synthesis process for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-aminopiperazine-1-carboxylate derivatives has been elucidated through techniques such as X-ray crystallography and DFT analyses. For instance, compounds synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, then coupled with aromatic aldehydes to afford Schiff base compounds, have been characterized. These analyses provide insights into the intramolecular hydrogen bonding and crystal structure, revealing the stabilization mechanisms within the molecular architecture of these compounds (N. Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl 4-aminopiperazine-1-carboxylate participates in a variety of chemical reactions, serving as a versatile intermediate. For example, it undergoes reactions with nucleophiles activated by the tert-butanesulfinyl group, which acts as a powerful chiral directing group. This property allows for the synthesis of a wide range of highly enantioenriched amines, demonstrating the compound's utility in asymmetric synthesis (J. Ellman et al., 2002).

Safety And Hazards

Tert-butyl 4-aminopiperazine-1-carboxylate is classified as an irritant . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

Relevant Papers There are several peer-reviewed papers and technical documents related to Tert-butyl 4-aminopiperazine-1-carboxylate available at Sigma-Aldrich . These documents provide more detailed information about the compound’s properties, synthesis, and potential applications.

Propiedades

IUPAC Name |

tert-butyl 4-aminopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZFIRHRGPLKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621772 | |

| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-aminopiperazine-1-carboxylate | |

CAS RN |

118753-66-5 | |

| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)